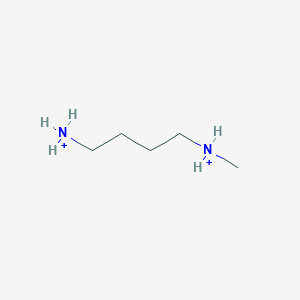

N-methylputrescinium(2+)

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H16N2+2 |

|---|---|

Molecular Weight |

104.19 g/mol |

IUPAC Name |

4-azaniumylbutyl(methyl)azanium |

InChI |

InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3/p+2 |

InChI Key |

RMIVMBYMDISYFZ-UHFFFAOYSA-P |

Canonical SMILES |

C[NH2+]CCCC[NH3+] |

Origin of Product |

United States |

Biosynthesis and Precursor Pathways of N Methylputrescinium 2+

Enzymatic Pathways Leading to N-methylputrescine

The journey to N-methylputrescine begins with the synthesis of its diamine precursor, putrescine. This is followed by a specific methylation event.

Decarboxylation Pathways and Putrescine Generation

Putrescine, a foundational diamine, is synthesized in organisms through two primary pathways that both originate from the amino acid arginine. wikipedia.org

The Ornithine Decarboxylase (ODC) Pathway: In this pathway, arginine is first converted to ornithine. Subsequently, the enzyme ornithine decarboxylase (ODC) acts on ornithine, removing a carboxyl group to yield putrescine. wikipedia.orgasm.org This is a direct, single-step conversion from ornithine to putrescine. researchgate.net

The Arginine Decarboxylase (ADC) Pathway: This alternative route involves three enzymatic steps. First, arginine is decarboxylated by arginine decarboxylase (ADC) to form agmatine (B1664431). wikipedia.orgwiley.com Agmatine is then transformed into N-carbamoylputrescine by agmatine iminohydrolase (AIH). In the final step, N-carbamoylputrescine amidohydrolase (CPA) hydrolyzes N-carbamoylputrescine to produce putrescine. wikipedia.orgwiley.com

In both bacteria and plants, these pathways are crucial for generating putrescine for various metabolic needs, including the synthesis of polyamines and alkaloids. asm.orgwiley.com

N-Methylation Enzymes and Substrate Specificity

The final and committed step in the biosynthesis of N-methylputrescine is the methylation of putrescine. This reaction is catalyzed by a specific enzyme with high substrate affinity.

The key enzyme in this process is Putrescine N-methyltransferase (PMT) . nih.govfrontiersin.org PMT belongs to the transferase family and specifically catalyzes the transfer of a methyl group from a donor molecule to the primary amino group of putrescine. wikipedia.orgwiley.com This enzymatic action results in the formation of N-methylputrescine. wiley.comuniprot.org

Research has shown that PMT is a key enzyme at the entry point of the biosynthetic pathways for nicotine (B1678760) and tropane (B1204802) alkaloids in plants. nih.govnih.gov It has a high affinity for its substrate, putrescine, but can exhibit low catalytic activity, suggesting it may be a rate-limiting enzyme in these pathways. science.gov Studies on PMT from various plant species, including Nicotiana tabacum (tobacco) and Anisodus acutangulus, have confirmed its dedicated role in converting putrescine to N-methylputrescine. wiley.comuniprot.org It is believed that PMT evolved from spermidine (B129725) synthases, enzymes involved in the more ubiquitous polyamine metabolism. nih.govnih.gov

| Enzyme | EC Number | Substrate(s) | Product(s) |

| Ornithine Decarboxylase (ODC) | 4.1.1.17 | L-ornithine | Putrescine, CO2 |

| Arginine Decarboxylase (ADC) | 4.1.1.19 | L-arginine | Agmatine, CO2 |

| Putrescine N-methyltransferase (PMT) | 2.1.1.53 | Putrescine, S-adenosyl-L-methionine | N-methylputrescine, S-adenosyl-L-homocysteine |

Role of S-Adenosylmethionine in N-Methylation Reactions

The methyl group required for the conversion of putrescine to N-methylputrescine is supplied by the universal methyl donor, S-adenosyl-L-methionine (SAM) . wikipedia.orgnih.gov SAM is a common cosubstrate involved in numerous metabolic reactions where a methyl group is transferred to substrates like nucleic acids, proteins, and secondary metabolites. wikipedia.org

In the reaction catalyzed by PMT, SAM binds to the enzyme's active site alongside putrescine. frontiersin.orgresearchgate.net The PMT enzyme facilitates the nucleophilic attack by one of putrescine's nitrogen atoms on the methyl group of SAM. nih.gov This results in the transfer of the methyl group to putrescine, yielding N-methylputrescine, and converting SAM to S-adenosyl-L-homocysteine (SAH). wikipedia.orguniprot.org The high reactivity of the sulfonium-bound methyl group in SAM makes it an excellent donor for this type of biological methylation. nih.gov

Genetic Regulation of N-methylputrescinium(2+) Biosynthesis

The biosynthesis of N-methylputrescine, and by extension its conjugate acid N-methylputrescinium(2+), is under tight genetic control. This regulation primarily occurs at the transcriptional level of the genes encoding the key biosynthetic enzymes, most notably Putrescine N-methyltransferase (PMT).

Studies in various plant species have revealed that the expression of the pmt gene is influenced by developmental cues and external stimuli. For example, in tobacco, pmt gene expression is specifically localized in the roots. science.gov Its transcription is known to be induced by methyl jasmonate (MeJA), a signaling molecule involved in plant defense responses. wiley.comscience.gov Conversely, the presence of the plant hormone auxin has been shown to down-regulate the expression of the pmt gene. uniprot.org This regulation ensures that the production of N-methylputrescine and the subsequent synthesis of alkaloids are coordinated with the plant's developmental stage and environmental conditions. science.gov The genetic regulation often involves complex networks of transcription factors that bind to promoter regions of the biosynthetic genes, thereby activating or repressing their expression. nih.govmdpi.comfrontiersin.org

| Gene | Encoded Enzyme | Regulatory Factors | Effect on Expression |

| pmt | Putrescine N-methyltransferase | Methyl jasmonate (MeJA) | Induction |

| pmt | Putrescine N-methyltransferase | Auxin | Down-regulation |

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful and indispensable technique used to trace the flow of atoms through metabolic pathways, thereby elucidating the biosynthetic origins of natural products. nih.govsigmaaldrich.com This methodology has been fundamental in confirming the biosynthetic route to N-methylputrescine and the alkaloids derived from it.

In these studies, researchers feed organisms with precursors that have been enriched with heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). nih.govsigmaaldrich.com The fate of these labeled atoms is then tracked in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry.

To elucidate the N-methylputrescine pathway, the following types of labeling experiments are typically performed:

Labeling the Carbon Skeleton: Feeding with ¹³C-labeled arginine or ornithine allows researchers to confirm that the four-carbon backbone of putrescine, and subsequently N-methylputrescine, originates from these amino acids. mdpi.com

Labeling the Nitrogen Atoms: Using ¹⁵N-labeled arginine or ornithine helps to verify the origin of the nitrogen atoms in the diamine structure. nih.gov

Labeling the Methyl Group: Providing ¹³C- or ²H-labeled methionine, the precursor to SAM, confirms that the methyl group of N-methylputrescine is derived from SAM. mdpi.com

These experiments have been crucial in validating the enzymatic steps from arginine and ornithine to putrescine and the subsequent methylation by PMT using SAM as the methyl donor. mdpi.comrsc.org The careful analysis of labeling patterns provides definitive evidence for the proposed biosynthetic connections. nih.gov

Metabolic Fate and Enzymatic Degradation of N Methylputrescinium 2+

Characterization of N-methylputrescinium(2+) Degrading Enzymes

The key enzymes responsible for the degradation of N-methylputrescine are amine oxidases. These enzymes catalyze the oxidative deamination of primary and, in some cases, methylated amines.

The principal enzymes involved in the metabolism of N-methylputrescine are copper-containing amine oxidases (CuAOs). pnas.org A specific type of CuAO, N-methylputrescine oxidase (MPO), has been identified and extensively studied, particularly in tobacco. microbiologyresearch.orgplos.org MPO exhibits a preference for N-methylated amines like N-methylputrescine over non-methylated diamines such as putrescine. microbiologyresearch.orgnih.gov

In tobacco, two homologous MPO cDNAs, MPO1 and a related gene initially called MPO2 (now referred to as NtDAO1), have been identified. microbiologyresearch.orgresearchgate.net While MPO1 preferentially oxidizes N-methylated amines, NtDAO1 is more efficient in oxidizing non-N-methylated amines. plos.org Both MPO1 and NtDAO1 are localized in peroxisomes, indicating that the initial step of N-methylputrescine catabolism occurs within this organelle. pnas.orgplos.org

Other plant diamine oxidases (DAOs) can also oxidize N-methylputrescine, although less efficiently than MPO. nih.gov The evolution of MPO from a more general DAO is thought to be an adaptation for specialized alkaloid biosynthesis in the Solanaceae family. pnas.orgplos.org While amine oxidases are the primary enzymes discussed in the context of N-methylputrescine degradation, the involvement of dehydrogenases in the further metabolism of the resulting aldehydes is a general feature of amine catabolism, although specific dehydrogenases acting on 4-methylaminobutanal are not extensively detailed in the available literature.

The enzymatic conversion of N-methylputrescine by MPO, a CuAO, follows a mechanism characteristic of this enzyme class. CuAOs are homodimeric enzymes where each subunit contains a copper ion and a topaquinone (B1675334) (TPQ) cofactor, which is derived from a post-translationally modified tyrosine residue. asm.org

The reaction mechanism involves the following key steps:

Substrate Binding: N-methylputrescine binds to the active site of the enzyme.

Reductive Half-Reaction: The primary amino group of N-methylputrescine reacts with the C5 of the TPQ cofactor, forming a substrate-cofactor adduct. This is followed by proton abstraction and hydrolysis, which releases the aldehyde product (4-methylaminobutanal) and ammonia (B1221849), while the TPQ cofactor is reduced to an aminoquinol (B1667108) form.

Oxidative Half-Reaction: Molecular oxygen reoxidizes the reduced cofactor, producing hydrogen peroxide (H₂O₂) and regenerating the active TPQ cofactor for the next catalytic cycle.

The product, 4-methylaminobutanal, then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. pnas.orgnih.gov

Microbial Contributions to N-methylputrescinium(2+) Biotransformation

Direct studies on the microbial degradation of N-methylputrescinium(2+) are limited. However, the widespread ability of microorganisms to metabolize polyamines and methylated amines suggests their potential role in its biotransformation. mdpi.comcaister.com The Human Metabolome Database lists N-methylputrescine as a microbial metabolite, although the specific pathways for its degradation are not detailed. hmdb.ca

Some bacteria, such as Pseudomonas and Rhodococcus species, are known to utilize methylated amines as carbon and/or nitrogen sources. microbiologyresearch.orgnih.gov For instance, Pseudomonas sp. MA has an inducible transport system for methylamine (B109427), and its uptake is competitively inhibited by other short-chain alkylamines, suggesting a potential for uptake and metabolism of compounds like N-methylputrescine. nih.gov Rhodococcus erythropolis has been shown to degrade methylated s-triazine rings, indicating a capacity for demethylation and degradation of methylated nitrogenous compounds. nih.gov

In the context of metabolic engineering, diamine oxidases have been used in microorganisms like yeast to convert N-methylputrescine into N-methylpyrrolinium, demonstrating that microbial cells can host the enzymatic machinery for this conversion. pnas.orgresearchgate.net Fungi also possess pathways for polyamine catabolism, typically involving acetylation followed by oxidation by a polyamine oxidase. frontiersin.org

While a definitive microbial catabolic pathway for N-methylputrescinium(2+) has not been elucidated, it is plausible that microorganisms possessing amine oxidases or dehydrogenases with broad substrate specificity could degrade it. Such a pathway would likely involve an initial oxidative deamination, similar to that observed in plants, yielding 4-methylaminobutanal, which could then be further metabolized.

Biological Roles and Physiological Significance in Diverse Organisms

Involvement in Plant Secondary Metabolism

N-methylputrescinium(2+) plays a crucial role in the intricate world of plant secondary metabolism, contributing to the synthesis of vital compounds, bolstering defense mechanisms, and influencing growth and development.

N-methylputrescinium(2+) as a Precursor to Alkaloids and Related Compounds

N-methylputrescinium(2+), in its base form N-methylputrescine, is a key intermediate in the biosynthesis of various alkaloids. nih.govwhiterose.ac.uk Alkaloids are a diverse group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. imperial.ac.uk

The formation of N-methylputrescine from putrescine is a critical step in the pathway leading to the production of nicotine (B1678760) and related pyridine (B92270) alkaloids, as well as tropane (B1204802) alkaloids like scopolamine (B1681570). nih.gov This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT). nih.gov For instance, in tobacco plants (Nicotiana tabacum), N-methylputrescine is a direct precursor to the nicotine molecule. nih.govnih.gov Similarly, in species of the Solanaceae family, such as Atropa belladonna, N-methylputrescine is a precursor to the tropane ring system found in tropane alkaloids. whiterose.ac.uk

Research has shown that overexpressing the pmt gene in hairy root cultures of Duboisia hybrids leads to a two- to four-fold increase in N-methylputrescine levels. nih.gov This highlights the direct link between the availability of this precursor and the potential for alkaloid synthesis. The biosynthesis of these alkaloids is a complex process involving multiple enzymatic steps, with the initial N-methylation of putrescine being a committed step in the pathway. nih.govwhiterose.ac.uk

Contribution to Plant Defense Mechanisms and Stress Responses

Plants have developed sophisticated defense mechanisms to protect themselves from herbivores and pathogens, and secondary metabolites like alkaloids play a central role in this defense. nih.gov The production of alkaloids derived from N-methylputrescinium(2+) contributes significantly to a plant's chemical defense arsenal.

These alkaloids can act as deterrents to feeding insects and other herbivores due to their bitter taste and toxic effects. nih.gov The presence of these compounds can reduce the palatability and digestibility of plant tissues, thereby discouraging herbivory. nih.gov

Furthermore, the synthesis of polyamines, including the precursor putrescine, is known to be involved in plant responses to various abiotic stresses. nih.gov Polyamines are believed to play a role in stabilizing membranes and scavenging free radicals, which can accumulate during stress conditions. nih.gov The regulation of polyamine biosynthesis, and consequently the production of N-methylputrescinium(2+) and its derived alkaloids, can be influenced by environmental stressors, suggesting a dynamic role in plant adaptation and survival. nih.govnih.gov

Modulation of Plant Growth and Development

Polyamines, the class of compounds to which putrescine and N-methylputrescine belong, are known to be involved in various aspects of plant growth and development. nih.govncert.nic.in They are implicated in processes such as cell division, embryogenesis, and senescence. nih.gov

While the direct effects of N-methylputrescinium(2+) on growth are often linked to its role as a precursor to other bioactive molecules, the underlying polyamine metabolism is fundamental to normal plant development. nih.govbyjus.com The balance between allocating resources to growth and defense, which involves the synthesis of N-methylputrescinium(2+)-derived alkaloids, is a critical aspect of a plant's life strategy. nih.gov

Endogenous Metabolic Roles in Mammalian Systems

While the roles of N-methylputrescinium(2+) are well-documented in plants, its significance in mammalian systems is also an area of active research.

Status as a Mammalian Metabolite

N-methylputrescinium(2+) is recognized as a mammalian metabolite, having been identified in humans. ebi.ac.uknih.govebi.ac.uk Its unprotonated form, N-methylputrescine, has been reported as a mouse metabolite. nih.gov This indicates that the compound is part of the endogenous metabolic landscape in mammals.

The presence of N-methylputrescine and its dicationic form suggests that mammals possess the enzymatic machinery to synthesize and process this compound. It is considered a human metabolite, produced during metabolic reactions. ebi.ac.ukebi.ac.uk

Interconnections with Broader Metabolic Networks

In mammals, N-methylputrescinium(2+) is linked to the broader network of polyamine and methionine metabolism. mdpi.comnih.gov Polyamines are essential for cell growth, differentiation, and apoptosis. The synthesis of polyamines is intricately connected to the methionine cycle, which is a central metabolic pathway involved in methylation reactions and the production of S-adenosylmethionine (SAM), a universal methyl group donor. nih.gov

The formation of N-methylputrescine from putrescine requires a methyl group, which is typically supplied by SAM. This places the synthesis of N-methylputrescinium(2+) within the context of one-carbon metabolism, a fundamental process in all mammalian cells. The intricate regulation of the methionine cycle and polyamine biosynthesis ensures that the levels of these critical molecules are tightly controlled to meet the cell's needs. nih.gov

The interconnections of N-methylputrescinium(2+) with these central metabolic hubs suggest that its physiological roles in mammals, while not as extensively characterized as in plants, are likely significant and multifaceted.

Roles in Microbial Physiology and Interactions

N-methylputrescinium(2+), the dicationic form of N-methylputrescine, is a polyamine that, while less universally prevalent than its precursor putrescine, plays specific and significant roles in the physiology and interactive behaviors of various microorganisms. As a polycation at physiological pH, its functions are intrinsically linked to its ability to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing a range of cellular processes.

Polyamines, as a class of compounds, are fundamental to microbial life, contributing to growth, biofilm formation, and stress resistance. nih.govwiley.comnih.gov They are recognized as important signaling molecules in the complex chemical dialogues between microbes and their hosts or environments. mdpi.commdpi.com Within this broader context, N-methylputrescinium(2+) and its unprotonated form, N-methylputrescine, are acknowledged as microbial metabolites, indicating their active turnover and regulation within microbial cells. hmdb.cafoodb.cacannabisdatabase.ca

Detailed research has elucidated the enzymatic pathways for N-methylputrescine synthesis and degradation, particularly in the context of secondary metabolite production. The biosynthesis from putrescine is catalyzed by putrescine N-methyltransferase (PMT), an enzyme that has been identified and characterized. nih.govfrontiersin.org Subsequently, N-methylputrescine can be oxidized by N-methylputrescine oxidase (MPO), a step that is crucial in the formation of certain alkaloids in plants but has also been studied in bacterial systems for biotechnological applications. nih.govcapes.gov.brgoogle.com

The significance of polyamines extends to microbial community dynamics and interactions. In plant-growth-promoting rhizobacteria (PGPR), for example, polyamines in the environment can serve as chemoattractants, guiding bacteria toward plant roots, and can influence motility and the formation of biofilms, which are critical for colonization and establishing beneficial relationships. mdpi.com Pathogenic bacteria can also exploit polyamines to their advantage, utilizing them to enhance virulence factors. wiley.commdpi.com While direct studies on N-methylputrescinium(2+) in these interactions are limited, its role as a polyamine suggests its potential involvement in these signaling and structural processes.

The table below summarizes key enzymes involved in the metabolism of N-methylputrescine, the precursor to N-methylputrescinium(2+).

| Enzyme | Abbreviation | Function | Organism Type Where Studied |

| Putrescine N-methyltransferase | PMT | Catalyzes the methylation of putrescine to form N-methylputrescine. | Plants, Bacteria (recombinant) |

| N-methylputrescine oxidase | MPO | Oxidizes N-methylputrescine to 4-methylaminobutanal. | Plants, Bacteria (recombinant) |

To illustrate the broader physiological significance of polyamines in bacteria, the following table details the roles of common polyamines in various bacterial species. This provides a framework for understanding the potential functions of N-methylputrescinium(2+).

| Polyamine | Bacterial Species | Observed Role |

| Putrescine | Escherichia coli | Essential for optimal growth, protection against oxidative stress. |

| Spermidine (B129725) | Pseudomonas aeruginosa | Important for biofilm formation and virulence. |

| Putrescine | Helicobacter pylori | Contributes to carcinogenesis through modulation of host cell ornithine decarboxylase (ODC). wiley.com |

| Cadaverine | Vibrio cholerae | Modulates the activity of toxins. |

| Putrescine | Pseudomonas putida | Acts as a chemoattractant, guiding the bacterium to nutrient sources. mdpi.com |

Cellular Transport and Subcellular Localization of N Methylputrescinium 2+

Mechanisms of Cellular Uptake and Efflux

The cellular concentration of polyamines is meticulously controlled through a balance of biosynthesis, catabolism, uptake, and efflux. nih.gov The transport of these charged molecules across the plasma membrane is a complex process involving multiple mechanisms.

Due to their polycationic nature at physiological pH, polyamines, including N-methylputrescinium(2+), cannot readily traverse the hydrophobic lipid bilayer of the cell membrane via simple passive diffusion. mdpi.com Their transport into and out of the cell is therefore dependent on specific transport systems. This transport is an active process, requiring energy and being saturable, which suggests the involvement of carrier proteins. physiology.org The uptake of polyamines is known to be more active in rapidly proliferating cells, such as cancer cells, which have a higher demand for these compounds. mdpi.comphysiology.org

One of the proposed mechanisms for polyamine uptake in mammalian cells is through an endocytic pathway. nih.govaging-us.com Specifically, a caveolin-dependent endocytic process has been identified as a route for polyamine internalization. mdpi.com This process involves the binding of polyamines to the cell surface, followed by their engulfment into vesicles.

While a definitive, universally accepted polyamine transporter has yet to be isolated in mammalian cells, several protein candidates have been implicated in the transport of polyamines and related molecules. aging-us.comnih.gov

Potential Mammalian Transporters:

Given its structural similarity to putrescine, it is plausible that N-methylputrescinium(2+) utilizes the same transport machinery. The polyamine transport system is known to be somewhat non-specific, capable of transporting various related compounds. nih.gov

Solute Carrier (SLC) Family: Members of the SLC family are prime candidates for polyamine transport. For instance, SLC3A2, which is part of a diamine transporter system, has been identified as a key player in the efflux of putrescine and acetylated polyamines from colon cancer cells. nih.govmdpi.com This transporter functions as a putrescine/arginine exchanger. nih.gov It is conceivable that SLC3A2 could also mediate the transport of N-methylputrescinium(2+).

Organic Cation Transporters (OCTs): The polyspecific organic cation transporters (OCT1, OCT2, and OCT3) are known to transport a wide range of cationic compounds and have been shown to mediate polyamine transport.

Endocytic Pathway Components: Key proteins in the endocytic pathway, such as caveolin-1 (B1176169), play a role in polyamine uptake. Phosphorylation of caveolin-1 can stimulate this transport pathway. nih.gov Furthermore, recent studies have highlighted the role of endo-/lysosomal P5B-type transport ATPases, like ATP13A2 and ATP13A3, in transporting endocytosed polyamines into the cytosol. biorxiv.org

Plant Transporter Analogues:

In the plant kingdom, specific transporters for N-methylputrescine-derived alkaloids have been identified. For example, in Nicotiana tabacum (tobacco), transporters like the Multidrug and Toxin Extrusion (MATE) family proteins (NtMATE1 and NtMATE2) are involved in the vacuolar sequestration of nicotine (B1678760). nih.gov Additionally, the Nicotine Uptake Permease 1 (NUP1), a plasma membrane proton symporter, is responsible for the uptake of nicotine into root cells. weizmann.ac.il While these are plant-specific examples, they demonstrate the existence of dedicated transporters for methylated polyamine derivatives.

Table 1: Potential Mammalian Transporter Systems for N-methylputrescinium(2+)

| Transporter/System | Proposed Function | Potential Relevance for N-methylputrescinium(2+) |

|---|---|---|

| Caveolin-dependent Endocytosis | Internalization of extracellular polyamines | A likely general uptake mechanism for polycationic molecules. |

| SLC3A2 | Efflux of putrescine and acetylated polyamines | Could potentially mediate the efflux of N-methylputrescinium(2+). |

| Organic Cation Transporters (OCTs) | Uptake of various organic cations | Their broad substrate specificity may include N-methylputrescinium(2+). |

| ATP13A2/ATP13A3 | Transport of endocytosed polyamines from endo/lysosomes to the cytosol | Could be involved in the release of internalized N-methylputrescinium(2+) into the cytoplasm. |

Subcellular Compartmentalization and Dynamic Trafficking

Once inside the cell, polyamines are not uniformly distributed but are instead localized to specific subcellular compartments where they exert their functions. nih.gov The majority of cellular polyamines are found associated with negatively charged molecules like RNA and DNA, with only a small fraction existing as free molecules in the cytosol. nih.govscience.gov

Nucleus: A significant portion of cellular polyamines is found in the nucleus, where they interact with nucleic acids and are involved in the regulation of gene expression and chromatin structure. nih.gov

Mitochondria: Polyamines are also transported into the mitochondria, which lack their own biosynthetic pathway for these molecules. mdpi.com The presence of specific ATP-dependent mitochondrial carriers for spermine, spermidine (B129725), and putrescine has been suggested. mdpi.com

Peroxisomes: In plants, N-methylputrescine oxidase (MPO), the enzyme that metabolizes N-methylputrescine, has been shown to be localized in peroxisomes. rsc.org This implies a transport mechanism for N-methylputrescine into this organelle in plant cells. While the metabolism of N-methylputrescinium(2+) in mammalian cells is not well-defined, if analogous enzymes exist, they would likely dictate its transport to specific organelles.

Vesicular Trafficking: The involvement of endocytosis in polyamine uptake suggests that N-methylputrescinium(2+) would initially be localized within endosomes. nih.gov Its subsequent release into the cytosol or transport to other organelles like lysosomes for degradation is a critical step in its intracellular trafficking. nih.gov Studies on putrescine-based nanosystems have shown that after uptake, these particles can be found in early endosomes (EEA1-positive), and a portion is trafficked towards degradation in lysosomes (LAMP1-positive), while some enter maturation pathways. nih.gov

The dynamic trafficking of polyamines is also linked to cellular processes. For instance, the subcellular localization of the RNA-binding protein HuR is modulated by polyamine levels, with polyamine depletion leading to its accumulation in the cytoplasm. molbiolcell.org

Intercellular Movement and Systemic Distribution

There is evidence for the intercellular transfer of polyamines, which can be a mechanism for coordinating the proliferative behavior of cells within a tissue. Studies have shown that polyamine-rich cells can supply these essential molecules to adjacent polyamine-depleted cells, likely through gap junctions. This intercellular communication can rescue the growth of cells that are unable to synthesize their own polyamines. It is plausible that N-methylputrescinium(2+), being a small, charged molecule, could also participate in such intercellular exchange.

Synthetic Methodologies and Chemical Derivatization for Research Applications

Laboratory Synthesis Approaches for N-methylputrescinium(2+)

The creation of N-methylputrescinium(2+) in the laboratory typically starts with the synthesis of its precursor, N-methylputrescine, which is then followed by further methylation or protonation. The primary challenge lies in the selective methylation of the diamine putrescine.

A straightforward and efficient one-step synthesis for N-methylputrescine has been developed that avoids complex procedures. core.ac.ukoup.com This method utilizes the reaction of commercially available N-(4-bromobutyl)phthalimide with methylamine (B109427) in ethanol (B145695). This single reaction achieves both the removal of the phthalimide (B116566) protecting group and the simultaneous condensation with methylamine to yield the target N-methylputrescine. oup.com The final product is isolated as its dihydrochloride (B599025) salt without the need for chromatographic purification.

The reaction proceeds under reflux for two hours. oup.com After cooling, the mixture is evaporated, treated with hydrochloric acid, and washed with dichloromethane. oup.com The resulting aqueous phase is then evaporated and recrystallized from ethanol to yield pure N-methylputrescine dihydrochloride. oup.com This strategy provides a high yield and a direct route to the key precursor of N-methylputrescinium(2+).

Table 1: One-Step Synthesis of N-methylputrescine Dihydrochloride oup.com

| Step | Starting Material | Reagents | Conditions | Product | Yield |

| 1 | N-(4-bromobutyl)phthalimide | 33% Methylamine in ethanol, 1 N HCl | Reflux, 2 hours | N-methylputrescine dihydrochloride | 85% |

This interactive table summarizes the key parameters of the one-step synthesis method.

As N-methylputrescinium(2+) is an achiral molecule, stereoselectivity is not a factor in its synthesis. However, chemo-selectivity is of paramount importance, specifically achieving mono-N-methylation of the symmetrical precursor, putrescine.

A modern approach to selective mono-N-methylation of diamines utilizes a ruthenium-based catalytic system. units.it This method employs carbon dioxide (CO₂) as the C1 source and hydrogen (H₂) as the reductant. The reaction is catalyzed by an in situ combination of a ruthenium(III) precursor, a triphos ligand, and an acid additive. units.it This system demonstrates high selectivity for mono-methylation, tolerates various functional groups, and represents a promising application of green chemistry principles to amine synthesis. units.it

Another classic, albeit less selective, method for methylation is the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid to achieve N-methylation and can lead to dimethylated products. For selective mono-methylation, a multi-step approach involving protection is often used. This involves protecting one of the amine groups of 1,4-butanediamine with a Boc (di-tert-butyl dicarbonate) group, followed by methylation of the remaining free amine with methyl iodide, and subsequent deprotection.

Preparation of Labeled N-methylputrescinium(2+) for Tracing Studies

Isotopically labeled versions of N-methylputrescinium(2+) are invaluable tools for tracing its metabolic fate in biological systems, particularly in the study of alkaloid biosynthesis. The synthesis of these labeled compounds typically involves introducing isotopes such as ¹⁴C, ¹³C, or ¹⁵N.

The synthesis of [methyl-¹⁴C]-N-methylputrescine has been reported and used in metabolic studies. acs.org A more complex labeling pattern, [1-¹³C,¹⁴C,methylamino-¹⁵N]-N-methylputrescine, was synthesized and administered to plants to elucidate its incorporation into nicotine (B1678760) and scopolamine (B1681570), with the labeling pattern in the final alkaloids being analyzed by carbon-13 nuclear magnetic resonance (NMR). acs.org

The general strategy for creating these tracers involves using a labeled precursor in one of the synthetic steps. For methyl-labeled compounds, a common reagent is labeled methyl iodide (e.g., ¹⁴CH₃I or ¹³CH₃I). For backbone labeling, a custom synthesis starting from a labeled version of a putrescine precursor would be required. These labeled molecules allow researchers to track the atoms of N-methylputrescinium(2+) as they are incorporated into more complex structures. acs.orgmdpi.com

Design and Synthesis of N-methylputrescinium(2+) Analogs and Derivatives

The design and synthesis of analogs of N-methylputrescinium(2+) are critical for probing the function of enzymes involved in its metabolism, such as putrescine N-methyltransferase (PMT). By systematically altering the structure of the molecule, researchers can investigate the substrate specificity and inhibition of these enzymes.

One study investigated a series of N-alkyldiamines as potential inhibitors of PMT from cultured roots of Hyoscyamus albus. nih.gov While PMT could efficiently N-methylate diamines with three or four methylene (B1212753) groups separating the amino functions, various monoamines were found to be potent competitive inhibitors. nih.gov Among these, n-butylamine was identified as a particularly strong inhibitor of the enzyme. nih.gov This demonstrates how simple structural analogs—in this case, replacing the N-methylputrescine structure with a simple monoamine—can be powerful research tools.

In another approach, analogues of N-methylputrescine were synthesized and fed to transformed root cultures of Nicotiana rustica and Brugmansia candida to produce novel homologues of the natural alkaloids. scispace.com This "mutasynthesis" approach uses the plant's native biosynthetic machinery to process synthetic precursors, leading to the creation of new chemical entities.

Table 2: Examples of N-methylputrescinium(2+) Analogs in Research

| Analog Class | Specific Example | Research Application | Reference |

| Monoamine Inhibitors | n-Butylamine | Competitive inhibition of Putrescine N-methyltransferase (PMT) | nih.gov |

| N-Alkyl Homologues | N-Ethylputrescine | Substrate for mutasynthesis of novel alkaloids in root cultures | scispace.com |

This interactive table provides examples of synthesized analogs and their research applications.

Novel Catalytic and Biocatalytic Synthetic Methods

Recent advances have focused on developing more efficient and sustainable catalytic methods for synthesizing N-methylputrescine and its derivatives, moving beyond stoichiometric reagents to both metal-based and enzyme-based catalysts.

Biocatalysis offers a highly specific route to N-methylputrescine through the use of the enzyme Putrescine N-methyltransferase (PMT). uniprot.orgwiley.com This enzyme catalyzes the S-adenosyl-l-methionine (SAM)-dependent N-methylation of putrescine and is the first committed step in the biosynthesis of nicotine and tropane (B1204802) alkaloids. wiley.commdpi.com Recombinant PMT can be expressed in host systems like E. coli or yeast and used for the in vitro synthesis of N-methylputrescine. nih.govrsc.org The entire biosynthetic pathway for alkaloids like scopolamine has been reconstituted in yeast, where PMT plays a key role in converting putrescine to N-methylputrescine, which is then further processed by downstream enzymes. rsc.org

In the realm of chemical catalysis, several novel methods for the N-methylation of amines have been developed. These often focus on using greener and more atom-economical C1 sources.

Copper-Hydride Catalysis: A highly efficient method uses a copper hydride (CuH) catalyst for the N-methylation of amines with paraformaldehyde as the C1 source under mild conditions. nih.gov

Ruthenium Catalysis: Ruthenium complexes have been employed for the reductive methylation of amines using dimethyl carbonate, a non-toxic and biodegradable carbon source, with molecular hydrogen. rsc.org

Bimetallic Nanoparticles: Biogenic copper-zirconium (Cu-Zr) bimetallic nanoparticles have been shown to effectively catalyze the selective N-methylation of amines using dimethyl carbonate, offering a reusable heterogeneous catalyst. nih.gov

These advanced catalytic methods provide powerful and sustainable alternatives to traditional synthetic routes for producing N-methylputrescine and related N-methylated amines.

Advanced Analytical Techniques for N Methylputrescinium 2+ Research

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating N-methylputrescinium(2+) from complex biological matrices. The choice of method depends on the analyte's properties and the research objective.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. oup.com Direct analysis of the dication N-methylputrescinium(2+) by GC is not feasible due to its non-volatile nature. Therefore, analysis must be performed on its uncharged precursor, N-methylputrescine, after a derivatization step to increase its volatility and thermal stability. jfda-online.com

Derivatization: The primary amino and secondary amino groups of N-methylputrescine are highly polar and must be chemically modified. gcms.cz Common derivatization strategies include:

Acylation: Reaction with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) to form stable, volatile amides.

Silylation: Using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. rsc.org

Alkylation/Carbamate Formation: Reagents like ethyl chloroformate (ECF) react with amines to form N-ethoxycarbonyl derivatives, which are amenable to GC analysis. mdpi.comresearchgate.net This method is robust and can be performed in aqueous media. mdpi.com

The resulting volatile derivatives can then be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. diva-portal.org

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a powerful separation technique for charged species, making it inherently well-suited for the analysis of N-methylputrescinium(2+). mdpi.com Separation is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. acs.org

Capillary Zone Electrophoresis (CZE): This is the most common mode of CE. A fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied. As a dication, N-methylputrescinium(2+) would migrate rapidly towards the cathode. nih.gov The high efficiency of CZE allows for the separation of structurally similar compounds. mdpi.com

Coupling with Mass Spectrometry (CE-MS): Interfacing CE with a mass spectrometer provides highly sensitive and selective detection, which is advantageous for identifying and quantifying low-level analytes in complex samples. diva-portal.orgchromatographyonline.comnih.gov The use of volatile buffers, such as formic acid or ammonium (B1175870) acetate, is necessary for compatibility with the MS interface. acs.org

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool in modern analytical chemistry, providing information about the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique, it offers unparalleled sensitivity and specificity for the identification and quantification of analytes like N-methylputrescinium(2+).

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

The combination of HPLC and MS (LC-MS) is a powerful technique for analyzing polar and non-volatile compounds. nih.gov For N-methylputrescinium(2+), LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), is the method of choice for sensitive and specific quantification in complex matrices. researchgate.netwashington.edunih.gov

A recent study detailed a comprehensive LC-MS/MS method for the simultaneous analysis of amino acids, biogenic amines, and their acetylated and methylated derivatives in plants. oup.comoup.comcatrin.com This method utilizes a combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography with pre-column derivatization. oup.comoup.comcatrin.com Such an approach would be highly applicable to the analysis of N-methylputrescinium(2+) and its metabolic precursors and products.

Ionization: Electrospray ionization (ESI) is the most suitable ionization technique for polar, charged molecules like N-methylputrescinium(2+), as it allows for the gentle transfer of ions from the liquid phase to the gas phase. nih.gov

Tandem Mass Spectrometry (MS/MS): In LC-MS/MS, a specific precursor ion (in this case, the molecular ion of N-methylputrescinium(2+)) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. washington.edu This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, enabling accurate quantification at very low concentrations. jfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

As discussed in section 7.1.2, GC analysis of N-methylputrescine requires derivatization. jfda-online.com Coupling GC with MS allows for the confident identification of the derivatized analyte based on both its retention time and its mass spectrum. mdpi.com

Electron Ionization (EI): This is a common ionization technique in GC-MS that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for the compound. nih.gov This fragmentation pattern can be compared to a library of mass spectra for identification. For derivatized N-methylputrescine, the mass spectrum would show characteristic fragments resulting from the loss of parts of the derivatizing group and cleavage of the carbon chain. mdpi.com

Chemical Ionization (CI): This is a softer ionization technique that produces less fragmentation and a more prominent molecular ion or protonated molecular ion. nih.gov This can be useful for confirming the molecular weight of the derivatized analyte. nih.gov

Table 2: Summary of Mass Spectrometry Approaches for N-methylputrescinium(2+) and its Precursor

| Technique | Separation Mode | Ionization | Key Advantages | Analyte Form |

|---|---|---|---|---|

| LC-MS/MS | HILIC or Ion-Pair RP-HPLC | ESI | High sensitivity and selectivity; no derivatization needed for the dication. | N-methylputrescinium(2+) |

| GC-MS | Capillary GC | EI, CI | High chromatographic resolution; provides structural information from fragmentation. | Derivatized N-methylputrescine |

| CE-MS | CZE | ESI | High separation efficiency for charged species; low sample consumption. | N-methylputrescinium(2+) |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of N-methylputrescinium(2+) by providing detailed information about its fragmentation patterns. In MS/MS analysis, the precursor ion corresponding to N-methylputrescinium(2+) is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. These fragmentation patterns are characteristic of the molecule's structure and can be used for its unambiguous identification, even in complex biological matrices. wikipedia.org

The analysis is often performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. core.ac.uk For quantification, a common approach is multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This method offers high specificity and sensitivity for detecting and quantifying N-methylputrescinium(2+). core.ac.ukpnas.org The fragmentation of amines, such as N-methylputrescinium(2+), typically involves the cleavage of C-C bonds adjacent to the nitrogen atom (α-cleavage), which is a predominant fragmentation mode. libretexts.org

Below is a table of representative MS/MS fragmentation data for N-methylputrescine, the conjugate base of N-methylputrescinium(2+). The dication itself would show a different precursor m/z, but the fragmentation principles would be similar.

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| 103.1226 | 86.096 | Loss of ammonia (B1221849) (NH₃) |

| 103.1226 | 72.0804 | Cleavage of the butyl chain |

| 103.1226 | 58.0651 | Fragment containing the methylamino group |

Data sourced from public chemical databases and research literature. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the detailed structural and functional analysis of N-methylputrescinium(2+). These methods rely on the interaction of the molecule with electromagnetic radiation to provide insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Predicted NMR data for N-methylputrescine in a deuterated solvent like D₂O provides a reference for experimental analysis. hmdb.camimedb.org

Predicted ¹H and ¹³C NMR Chemical Shifts for N-methylputrescine in D₂O

| Atom | Type | Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ¹H | ~2.6 |

| N-CH₂- | ¹H | ~2.9 - 3.0 |

| -CH₂-CH₂- | ¹H | ~1.6 - 1.7 |

| -CH₂-NH₂ | ¹H | ~2.9 - 3.0 |

| N-CH₃ | ¹³C | ~35.0 |

| N-CH₂- | ¹³C | ~48.0 |

| -CH₂-CH₂- | ¹³C | ~25.0 - 27.0 |

Data is based on predictions from chemical databases such as the Human Metabolome Database (HMDB). hmdb.cahmdb.ca

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in N-methylputrescinium(2+). utm.mx These methods probe the vibrational modes of the molecule's chemical bonds. nih.gov The IR spectrum will show characteristic absorption bands for N-H stretching and bending vibrations from the amine and ammonium groups, as well as C-H and C-N stretching vibrations. core.ac.uk

Raman spectroscopy is also sensitive to these vibrations but is particularly useful for analyzing symmetric, non-polar bonds and can be advantageous for aqueous samples. annualreviews.orgnorthwestern.edu While detailed, specific spectra for N-methylputrescinium(2+) are not widely published, analysis of related polyamines provides expected vibrational frequencies. For instance, C-N stretching is typically observed in the 1250-1020 cm⁻¹ region, while N-H stretches appear in the 3300-3500 cm⁻¹ range. core.ac.uk

UV-Visible and Fluorescence Spectroscopy for Detection and Binding Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are used for the detection and quantification of N-methylputrescinium(2+), often following a chemical derivatization step. researchgate.net N-methylputrescine itself does not possess a strong chromophore for significant UV-Vis absorption or native fluorescence. researchgate.netnih.gov

To enable sensitive detection, particularly with fluorescence, derivatizing agents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) are commonly used. oup.comfrontiersin.org These agents react with the primary and secondary amine groups of N-methylputrescinium(2+) to form highly fluorescent products. The resulting derivatives can be easily detected and quantified at low concentrations using HPLC with a fluorescence detector. frontiersin.org This method is highly sensitive, allowing for trace-level analysis in complex samples. researchgate.net

Fluorescence Detection Parameters for Dansylated N-methylputrescine

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Wavelength | ~365 |

Data based on established methods for polyamine analysis. frontiersin.org

Immunoanalytical Approaches for Specific Detection

Immunoanalytical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassays, offer high specificity and sensitivity for the detection of target molecules. libretexts.orgmcdb.ca These techniques rely on the specific binding interaction between an antibody and its antigen.

Currently, there is a lack of published immunoassays developed specifically for the direct detection of N-methylputrescinium(2+). Research in this area has primarily focused on developing immunoassays for more complex, downstream tropane (B1204802) alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570), for which N-methylputrescinium(2+) is a precursor. utm.mxoup.com The development of antibodies that can specifically recognize the small N-methylputrescinium(2+) molecule would represent a significant advancement, potentially enabling rapid and high-throughput screening of biological samples without the need for extensive sample preparation or chromatographic separation.

Sample Preparation and Matrix Effects in Quantitative Analysis

Effective sample preparation is a critical step for the accurate quantitative analysis of N-methylputrescinium(2+), as it serves to isolate the analyte from interfering components in the sample matrix. researchgate.net Common sample preparation techniques for polyamines from biological tissues, such as plant roots, include homogenization in liquid nitrogen followed by extraction with an acid, like perchloric acid, to precipitate proteins and other macromolecules. frontiersin.org Another approach involves extraction with a solvent mixture, such as methanol (B129727) containing formic acid, to effectively solubilize the polar analyte. core.ac.uk For detection by fluorescence, a derivatization step is incorporated into the sample preparation workflow. oup.com

Matrix effects are a significant challenge in quantitative analysis, especially when using LC-MS/MS with electrospray ionization (ESI). biorxiv.org These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. biorxiv.org To mitigate matrix effects, several strategies can be employed, including optimizing chromatographic separation to resolve the analyte from interfering compounds, using matrix-matched calibration standards, or employing stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects. A thorough validation of the analytical method is essential to characterize and control for any potential matrix effects.

Structural Biology and Mechanistic Insights into N Methylputrescinium 2+ Interactions

Molecular Conformation and Stereochemistry of N-methylputrescinium(2+)

N-methylputrescinium(2+) is a relatively simple and flexible molecule. Its structure consists of a four-carbon aliphatic chain with a primary amine at one end and a methyl-substituted secondary amine at the other. Due to free rotation around the single carbon-carbon and carbon-nitrogen bonds, N-methylputrescinium(2+) can adopt a variety of conformations in solution. The extended, anti-periplanar conformation is generally the most stable in the absence of binding interactions, as it minimizes steric hindrance.

In terms of stereochemistry, N-methylputrescinium(2+) is an achiral molecule. youtube.comyoutube.com This is because no carbon atom in the molecule is attached to four different substituent groups. The molecule possesses an internal plane of symmetry in certain conformations, which precludes the existence of enantiomers. youtube.com The lack of chirality simplifies its interactions with biological systems, as there is no differential binding between stereoisomers to consider.

Protein-Ligand Interaction Studies

The elucidation of how N-methylputrescinium(2+) binds to its protein targets is crucial for understanding its function. Several biophysical techniques are employed to study these interactions at an atomic level.

X-ray crystallography is a powerful technique for obtaining high-resolution, three-dimensional structures of protein-ligand complexes. migrationletters.comcreative-biostructure.com This method would involve co-crystallizing a target protein with N-methylputrescinium(2+) or soaking pre-formed crystals of the protein with a solution containing the compound. The resulting electron density map would reveal the precise binding pocket, the conformation of the bound ligand, and the specific molecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. migrationletters.com Potential protein targets for such studies could include enzymes involved in polyamine metabolism or ion channels that may be modulated by polyamines.

Table 1: Hypothetical X-ray Crystallography Data for N-methylputrescinium(2+)-Protein Complexes

| Target Protein | PDB Code (Hypothetical) | Resolution (Å) | Bound Ligand | Key Interacting Residues (Hypothetical) |

| Ornithine Decarboxylase | 9XYZ | 2.1 | N-methylputrescinium(2+) | Asp332, Glu345 |

| Spermidine (B129725) Synthase | 8ABC | 1.9 | N-methylputrescinium(2+) | Asp101, Asp172 |

| Kir2.2 Channel | 7DEF | 2.5 | N-methylputrescinium(2+) | Glu224, Asp259 |

Cryo-Electron Microscopy of Macromolecular Complexes

For larger protein assemblies that are difficult to crystallize, cryo-electron microscopy (cryo-EM) is an increasingly valuable tool. taylorfrancis.comemory.edu This technique allows for the determination of the structure of macromolecular complexes in a near-native, hydrated state by imaging vitrified samples at cryogenic temperatures. nih.gov Cryo-EM could be used to visualize the interaction of N-methylputrescinium(2+) with large, multi-subunit complexes such as ribosomes or viral capsids, where polyamines are known to play a role in stabilization and function.

Table 2: Illustrative Cryo-Electron Microscopy Study of a N-methylputrescinium(2+) Complex

| Macromolecular Complex | EMD Code (Hypothetical) | Resolution (Å) | Technique | Finding |

| Ribosome with bound mRNA | EMD-12345 | 3.2 | Single-particle cryo-EM | N-methylputrescinium(2+) located in the ribosomal RNA backbone, potentially stabilizing a specific conformation. |

| Viral Capsid Protein Assembly | EMD-67890 | 4.5 | Cryo-electron tomography | Diffuse density for N-methylputrescinium(2+) suggests multiple, transient binding sites on the inner capsid surface. |

Solution NMR Spectroscopy for Interaction Mapping

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site. nih.govmdpi.com Techniques such as chemical shift perturbation (CSP) mapping can be used to identify the amino acid residues of a protein that are affected by the binding of N-methylputrescinium(2+). In a typical experiment, 2D NMR spectra of an isotopically labeled protein are acquired in the presence and absence of the ligand, and changes in the chemical shifts of backbone amide protons and nitrogens are monitored.

Table 3: Example of Chemical Shift Perturbation Data from a Solution NMR Titration

| Residue Number | Amino Acid | Initial Chemical Shift (¹H, ¹⁵N) ppm | Final Chemical Shift (¹H, ¹⁵N) ppm | Combined Shift Perturbation (Δδ) ppm |

| 25 | Glycine | (8.31, 109.5) | (8.45, 110.1) | 0.25 |

| 42 | Alanine | (7.98, 121.2) | (7.99, 121.3) | 0.02 |

| 88 | Aspartic Acid | (8.72, 118.4) | (9.05, 119.8) | 0.58 |

| 91 | Leucine | (8.15, 122.0) | (8.16, 122.0) | 0.01 |

Computational Approaches in Structure-Function Analysis

Computational methods are integral to modern structural biology, providing insights that complement experimental data.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. jscimedcentral.comresearchgate.net This method could be employed to screen a library of proteins for potential binders of N-methylputrescinium(2+) or to generate a starting model of a protein-ligand complex for further refinement. The docking process involves a scoring function that estimates the binding affinity, allowing for the ranking of different binding poses. jscimedcentral.com

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the N-methylputrescinium(2+)-protein complex over time. researchgate.net Starting from a docked pose or an experimental structure, MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of the complex's conformational changes. lehigh.edu This can reveal details about the stability of the binding, the role of water molecules in the interaction, and the conformational flexibility of both the ligand and the protein.

Table 4: Representative Data from a Molecular Docking and Dynamics Study

| Target Protein | Docking Score (kcal/mol) (Hypothetical) | Predicted Interacting Residues | MD Simulation Length (ns) | Key Dynamic Observations |

| Polyamine-Binding Protein | -8.2 | Tyr56, Asp98, Glu154 | 500 | Stable binding observed with the ligand's ammonium (B1175870) groups forming persistent salt bridges with acidic residues. |

| Inward-Rectifier K+ Channel | -7.5 | Glu123, Asp178 | 1000 | The ligand shows mobility within the channel pore, suggesting a role in channel block. |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting the reactivity of molecules by providing insights into their electronic structure and energetics. scienceopen.comrsc.org For a cation like N-methylputrescinium(2+), these computational methods can elucidate the distribution of positive charge, identify the most electrophilic sites, and predict the molecule's behavior in chemical reactions. While specific quantum chemical studies on N-methylputrescinium(2+) are not extensively available in public literature, the principles of these calculations can be applied to understand its potential reactivity.

Density Functional Theory (DFT) is a prominent method used for such predictions due to its balance of computational cost and accuracy. unipd.it For N-methylputrescinium(2+), a DFT calculation would typically start with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following this, various electronic properties can be calculated to predict its reactivity.

Key parameters derived from quantum chemical calculations that would be relevant for N-methylputrescinium(2+) include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. For N-methylputrescinium(2+), the MEP would show regions of high positive potential, likely concentrated around the two ammonium groups. These blue-colored regions in a typical MEP map indicate the most probable sites for nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For a dication, the LUMO energy would be particularly low, indicating a strong propensity to accept electrons. The spatial distribution of the LUMO would pinpoint the specific atoms most susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the charge distribution in terms of localized bonds and lone pairs. For N-methylputrescinium(2+), this would quantify the positive charges on the nitrogen and adjacent carbon and hydrogen atoms, offering a more detailed picture of electrophilicity than the MEP.

Fukui Functions: These functions are used to predict the local reactivity of different sites within a molecule. For N-methylputrescinium(2+), the Fukui function for nucleophilic attack (f+) would highlight the atoms that are most likely to accept an electron.

The protonation state of the amino groups in N-methylputrescine to form N-methylputrescinium(2+) dramatically alters its reactivity. Deprotonation makes a molecule more electron-rich and nucleophilic, while protonation, as in this case, renders it more electron-poor and electrophilic. masterorganicchemistry.com The presence of two positive charges in N-methylputrescinium(2+) significantly lowers the energy of its LUMO, making it a strong electron acceptor.

A hypothetical DFT study on N-methylputrescinium(2+) would likely reveal the following reactive trends:

The primary sites for nucleophilic attack would be the nitrogen atoms of the ammonium groups and the adjacent carbon atoms.

The presence of the methyl group on one of the nitrogen atoms would slightly modulate the charge distribution and reactivity compared to the unsubstituted ammonium group.

The flexible butane (B89635) chain could adopt various conformations, and computational studies could determine the most stable conformer and how the conformation influences the accessibility of the reactive sites.

While experimental data on the specific reactions of N-methylputrescinium(2+) are scarce, quantum chemical calculations provide a powerful predictive framework for understanding its chemical behavior.

Mechanistic Enzymology of N-methylputrescinium(2+)-Related Biocatalysis

N-methylputrescinium(2+) is the protonated form of N-methylputrescine, a key intermediate in the biosynthesis of various alkaloids, most notably nicotine (B1678760) and tropane (B1204802) alkaloids like scopolamine (B1681570). osti.govmdpi.com The biocatalysis related to N-methylputrescinium(2+) primarily involves the enzymes responsible for the synthesis and subsequent metabolism of its unprotonated form, N-methylputrescine.

The key enzyme in the formation of N-methylputrescine is putrescine N-methyltransferase (PMT) . osti.govmdpi.com PMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine. osti.gov

Enzymatic Reaction: S-adenosyl-L-methionine + putrescine ⇌ S-adenosyl-L-homocysteine + N-methylputrescine tandfonline.com

At physiological pH, N-methylputrescine would exist in its protonated form, N-methylputrescinium(2+).

Structural and Mechanistic Insights into Putrescine N-Methyltransferase (PMT):

Although a crystal structure for PMT has not yet been resolved, significant insights into its mechanism have been gained through homology modeling and site-directed mutagenesis studies. frontiersin.orgscispace.com PMT is believed to have evolved from spermidine synthases (SPDS), which also use putrescine as a substrate but catalyze the transfer of an aminopropyl group from decarboxylated SAM. osti.gov

Key features of the proposed PMT mechanism include:

Substrate Binding: The binding of both putrescine and the co-factor SAM in the active site.

Nucleophilic Attack: The deprotonation of one of putrescine's amino groups, making it nucleophilic. This is likely facilitated by a basic residue in the active site.

Methyl Group Transfer: The nucleophilic amino group of putrescine attacks the electrophilic methyl group of SAM in a classic SN2 reaction.

Product Release: The products, N-methylputrescine and S-adenosyl-L-homocysteine (SAH), are released from the active site.

Studies involving mutations of active site residues have shown that specific amino acid changes can significantly impact or even abolish PMT activity, highlighting their importance in catalysis. scispace.com For instance, certain mutations can alter the enzyme's preference for SAM, demonstrating the fine-tuning of the active site for its specific function. frontiersin.org

The subsequent step in the biosynthetic pathway involves the oxidation of N-methylputrescine, which is catalyzed by N-methylputrescine oxidase (MPO) , a copper-containing amine oxidase. tandfonline.commpg.de MPO catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal, which then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.com This cation is a crucial precursor for the formation of the pyrrolidine (B122466) ring found in nicotine and the tropane ring of tropane alkaloids. mdpi.com

Enzymatic Reaction Catalyzed by MPO: N-methylputrescine + O₂ + H₂O ⇌ 4-methylaminobutanal + NH₃ + H₂O₂

The table below summarizes the key enzymes involved in the biocatalysis related to N-methylputrescine.

| Enzyme Name | EC Number | Substrate(s) | Product(s) |

| Putrescine N-methyltransferase | 2.1.1.53 | Putrescine, S-adenosyl-L-methionine | N-methylputrescine, S-adenosyl-L-homocysteine |

| N-methylputrescine oxidase | 1.4.3.6 | N-methylputrescine, O₂, H₂O | 4-methylaminobutanal, NH₃, H₂O₂ |

The study of the mechanistic enzymology of PMT and MPO is crucial for understanding the biosynthesis of a wide range of valuable plant secondary metabolites and for potential applications in metabolic engineering to enhance the production of these compounds.

Regulatory Mechanisms and Signaling Pathways Associated with N Methylputrescinium 2+

Transcriptional and Post-Transcriptional Regulation of Related Enzymes

The biosynthesis of N-methylputrescinium(2+) is primarily dependent on the activity of Putrescine N-methyltransferase (PMT), which catalyzes the conversion of putrescine to N-methylputrescine, the direct precursor of N-methylputrescinium(2+). The subsequent oxidation of N-methylputrescine is carried out by N-methylputrescine oxidase (MPO). The expression of the genes encoding these enzymes is tightly controlled.

Transcriptional Regulation:

Research in various plant species, particularly in the Solanaceae family, has elucidated key aspects of the transcriptional regulation of PMT and MPO genes. A significant body of evidence points to the role of jasmonates, a class of plant hormones, in inducing the expression of these genes.

Jasmonate Induction: In Nicotiana sylvestris, transcripts of the PMT genes (NsPMT1, NsPMT2, and NsPMT3) are upregulated in the roots following treatment with methyl jasmonate. oup.comoup.com This induction is crucial for the biosynthesis of nicotine (B1678760) and other alkaloids derived from N-methylputrescine. oup.comoup.com Similarly, tobacco MPO genes are upregulated by jasmonate treatment, indicating a coordinated regulation of the pathway. nih.govresearchgate.net This response is mediated by a signaling cascade involving COI1 and MYC2, which in turn activates nicotine-specific ERF transcription factors. nih.govoup.com

Tissue-Specific Expression: The expression of PMT and MPO is often confined to specific tissues, most notably the roots in plants like tobacco and Atropa belladonna. oup.comoup.com This spatial regulation aligns with the primary site of nicotine and tropane (B1204802) alkaloid biosynthesis.

Hormonal Crosstalk: Plant hormones other than jasmonates also influence the expression of these enzymes. For instance, auxin has been shown to affect their activities. oup.com

Post-Transcriptional Regulation:

While direct evidence for post-transcriptional regulation of PMT and MPO is emerging, the broader context of polyamine metabolism suggests that such mechanisms are likely at play. nih.govmdpi.com Polyamines are known to modulate the translation of enzymes involved in their own synthesis and catabolism through feedback mechanisms. nih.gov This can involve upstream open reading frames (uORFs) in the mRNA that control the translation of the main coding sequence in response to polyamine levels. researchgate.net

| Enzyme | Gene(s) | Regulatory Factors | Tissue Expression | Reference(s) |

| Putrescine N-methyltransferase (PMT) | NsPMT1, NsPMT2, NsPMT3 | Methyl jasmonate (upregulation), Auxin (modulation) | Roots | oup.comoup.comoup.com |

| N-methylputrescine oxidase (MPO) | MPO1, NtDAO1 | Methyl jasmonate (upregulation) | Roots | nih.govresearchgate.netnih.govoup.com |

Post-Translational Modifications Influencing N-methylputrescinium(2+) Metabolism

Post-translational modifications (PTMs) of enzymes provide a rapid and dynamic layer of regulation. While specific PTMs for PMT and MPO are not extensively detailed in the current literature, general principles of enzyme regulation in metabolic pathways suggest their involvement.

The activity of enzymes can be modulated by modifications such as phosphorylation, ubiquitination, and acetylation. These modifications can alter enzyme stability, catalytic activity, and subcellular localization. For instance, the degradation of ornithine decarboxylase (ODC), an enzyme upstream in the polyamine biosynthetic pathway, is intricately controlled by a protein called antizyme, which targets ODC for proteasomal degradation without ubiquitination. nih.gov This highlights the sophisticated post-translational control within the broader polyamine metabolic network. It is plausible that similar unique regulatory mechanisms exist for the enzymes directly involved in N-methylputrescinium(2+) metabolism.

Interplay with Cellular Signaling Networks and Metabolic Homeostasis

The regulation of N-methylputrescinium(2+) levels is deeply intertwined with cellular signaling networks, particularly those related to plant defense and development. The induction of PMT and MPO expression by jasmonates positions N-methylputrescinium(2+) metabolism as a component of the plant's response to biotic and abiotic stress. oup.comoup.comnih.govresearchgate.net

The catabolism of polyamines, including the reactions involving N-methylputrescinium(2+), can produce hydrogen peroxide (H₂O₂), a key signaling molecule in plants that is involved in responses to both biotic and abiotic stress. nih.gov This suggests a feedback loop where the products of N-methylputrescinium(2+) metabolism can themselves act as signaling molecules.

Environmental and Developmental Factors Affecting N-methylputrescinium(2+) Levels

The concentration of N-methylputrescinium(2+) within an organism is not static but fluctuates in response to both developmental programs and environmental challenges.

Environmental Factors:

Herbivory and Wounding: As the jasmonate signaling pathway is a primary response to insect attack and mechanical damage, the levels of N-methylputrescinium(2+) and its derivatives, such as nicotine, increase upon such stresses. oup.comoup.com This is a key defense mechanism in plants that produce these alkaloids.

Pathogen Attack: The involvement of polyamines in plant defense responses against pathogens suggests that N-methylputrescinium(2+) levels may also be altered during infection. nih.gov

Developmental Factors:

Organ-Specific Accumulation: The expression of PMT and MPO in a tissue-specific manner, primarily in the roots of certain plants, leads to the accumulation of N-methylputrescinium(2+) and its downstream products in specific organs. oup.comoup.com

Growth and Development: Polyamines, the precursors for N-methylputrescinium(2+), are essential for various developmental processes, including cell division, embryogenesis, and fruit development. nih.govresearchgate.netnih.gov The regulation of N-methylputrescinium(2+) is likely integrated with these developmental programs.

| Factor | Effect on N-methylputrescinium(2+) Levels | Mediating Pathways | Reference(s) |

| Environmental | |||

| Herbivory and Wounding | Increase | Jasmonate signaling | oup.comoup.com |

| Pathogen Attack | Potential modulation | Polyamine-mediated defense responses | nih.gov |

| Developmental | |||

| Organ Identity | Higher levels in specific organs (e.g., roots) | Tissue-specific gene expression | oup.comoup.com |

| Growth Stages | Fluctuation during different developmental stages | Integration with polyamine-dependent developmental programs | nih.govresearchgate.netnih.gov |

Q & A

Q. What are the validated synthetic pathways for N-methylputrescinium(2+), and how can experimental reproducibility be ensured?

N-methylputrescinium(2+) synthesis typically involves quaternization of putrescine derivatives via methylation. Key steps include:

- Reagent selection : Use methylating agents (e.g., methyl iodide) in polar aprotic solvents under inert conditions to minimize side reactions .

- Purification : Employ ion-exchange chromatography or recrystallization to isolate the dicationic species.

- Characterization : Validate purity via elemental analysis (>98% recommended), high-resolution mass spectrometry (HRMS), and H/C NMR with comparison to literature data .

- Reproducibility : Document reaction parameters (temperature, solvent ratios, reaction time) in the main manuscript, with extended protocols in supplementary materials (e.g., solvent optimization trials) .

Q. What spectroscopic techniques are critical for confirming the structural identity of N-methylputrescinium(2+) in solution?

- NMR Spectroscopy : Analyze H NMR for methyl group splitting patterns (δ ~3.2–3.5 ppm) and C NMR for quaternary nitrogen-adjacent carbons. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aqueous solutions .

- Mass Spectrometry : HRMS (ESI+) should show [M] peaks with isotopic patterns matching theoretical distributions.

- UV-Vis : Confirm absence of conjugated π-systems (λ < 220 nm) to rule out aromatic byproducts .

Q. How should researchers assess the stability of N-methylputrescinium(2+) under varying pH and temperature conditions?

- Experimental design :

- Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C, 37°C, and 60°C.

- Quantify decomposition products (e.g., putrescine) using calibration curves.

- Perform Arrhenius analysis to calculate activation energy for degradation .

- Statistical rigor : Report mean ± SD for triplicate trials and use ANOVA to assess significance of pH/temperature effects .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of N-methylputrescinium(2+) in biological systems?

- Methodology :

- Optimize geometry using B3LYP/6-31G(d) to calculate charge distribution and frontier molecular orbitals (HOMO/LUMO).

- Simulate interaction energies with biomolecules (e.g., DNA phosphate backbones) via molecular docking .

- Validate predictions with experimental binding assays (e.g., ITC or SPR) .

- Data interpretation : Correlate computed binding affinities with in vitro toxicity data to identify reactive hotspots .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for N-methylputrescinium(2+)?

Q. How can metabolic pathways of N-methylputrescinium(2+) be traced in plant or microbial systems?

- Isotopic labeling : Incubate C/N-labeled compound with cell cultures and track incorporation via LC-MS/MS.

- Enzyme inhibition : Use specific inhibitors (e.g., monoamine oxidase inhibitors) to identify rate-limiting steps.

- Data integration : Combine flux balance analysis (FBA) with transcriptomics to map pathway regulation .

Q. What are the best practices for comparing bioactivity data across studies with conflicting results?

- Meta-analysis framework :

- Reporting standards : Include raw data in supplementary materials for cross-validation .

Methodological Guidelines

- Data presentation : Use tables to summarize spectral assignments (e.g., NMR δ values) and kinetic parameters (e.g., at varying pH) .

- Ethical standards : Disclose conflicts of interest and funding sources in acknowledgments .

- Supplementary materials : Archive crystallographic data (CIF files) and computational input files in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes